Linker Chemistry Differentiation: Methylene vs. Thiomethylene Bridge Impacts Compound Physicochemical Profile
In benzothiazole-piperidine hybrids, the nature of the chemical linker between the benzothiazole and piperidine rings is a critical determinant of overall molecular properties. 2-(Piperidin-4-ylmethyl)benzo[d]thiazole employs a direct methylene (–CH2–) bridge, resulting in a molecular weight of 232.35 g/mol. The closest structural analog, 2-((piperidin-4-ylmethyl)thio)benzo[d]thiazole, introduces a thioether (–S–CH2–) linker, which increases the molecular weight to 264.4 g/mol and adds a second sulfur atom (molecular formula difference: C13H16N2S vs. C13H16N2S2) . These differences affect lipophilicity and metabolic stability: the thioether sulfur is susceptible to oxidation by cytochrome P450 enzymes to form sulfoxide and sulfone metabolites, whereas the methylene-linked compound is not subject to this specific oxidative pathway . For procurement decisions, this distinction is crucial: a medicinal chemistry team optimizing for CNS penetration (where lower MW and moderate lipophilicity are favored) would rationally select the methylene-bridged compound, while a team targeting a particular binding pocket that accommodates a longer or more polar linker might require the thioether variant.
| Evidence Dimension | Molecular weight and elemental composition (linker-dependent difference) |
|---|---|
| Target Compound Data | MW = 232.35 g/mol; formula C13H16N2S; methylene linker (one sulfur atom) |
| Comparator Or Baseline | 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole; MW = 264.4 g/mol; formula C13H16N2S2; thiomethylene linker (two sulfur atoms) |
| Quantified Difference | ΔMW = +32.05 g/mol (+13.8%); additional sulfur atom introduces distinct oxidative metabolism liability |
| Conditions | Calculated from molecular formulas; metabolic pathway inference from benzothiazole thioether literature |
Why This Matters
The methylene-bridged compound's lower molecular weight and reduced sulfur content make it preferable for CNS drug discovery programs where ligand efficiency and metabolic stability are critical design parameters.
